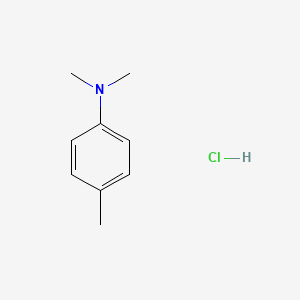
N,N,4-Trimethylaniline--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4-Trimethylaniline–hydrogen chloride (1/1) is a chemical compound with the molecular formula C9H13N·HCl. It is also known as N,N,4-Trimethylaniline hydrochloride. This compound is a derivative of aniline, where the nitrogen atom is substituted with two methyl groups and the para position of the benzene ring is substituted with a methyl group. The hydrochloride form is a salt formed by the reaction of N,N,4-Trimethylaniline with hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,4-Trimethylaniline can be synthesized through several methods. One common method involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by catalytic hydrogenation. The nitration step uses a mixture of sulfuric acid and nitric acid to introduce nitro groups into the mesitylene. The resulting nitro compound is then subjected to catalytic hydrogenation using a nickel catalyst to produce N,N,4-Trimethylaniline .
Industrial Production Methods
In industrial settings, the production of N,N,4-Trimethylaniline often involves the same nitration and hydrogenation steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,4-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the electron-donating nature of the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives of N,N,4-Trimethylaniline.
Applications De Recherche Scientifique
N,N,4-Trimethylaniline–hydrogen chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme-catalyzed reactions involving amines.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of N,N,4-Trimethylaniline–hydrogen chloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the oxidation or reduction of amines. The presence of methyl groups on the nitrogen atom and the benzene ring influences its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the para-methyl group.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.
4-Methylaniline: Similar structure but lacks the N,N-dimethyl substitution.
Uniqueness
N,N,4-Trimethylaniline–hydrogen chloride is unique due to the presence of both N,N-dimethyl and para-methyl substitutions, which influence its chemical reactivity and physical properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
Numéro CAS |
13330-15-9 |
|---|---|
Formule moléculaire |
C9H14ClN |
Poids moléculaire |
171.67 g/mol |
Nom IUPAC |
N,N,4-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8-4-6-9(7-5-8)10(2)3;/h4-7H,1-3H3;1H |
Clé InChI |
MSWANEMFQROHCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


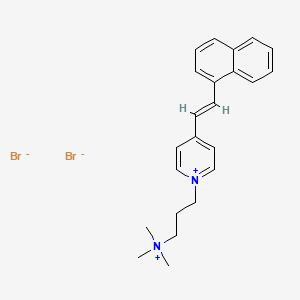


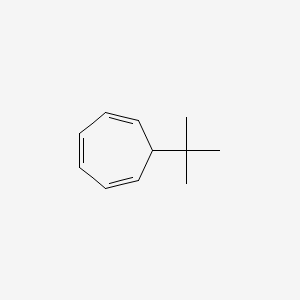
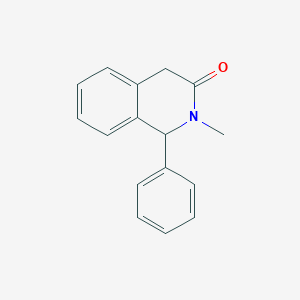


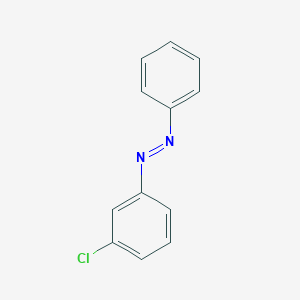
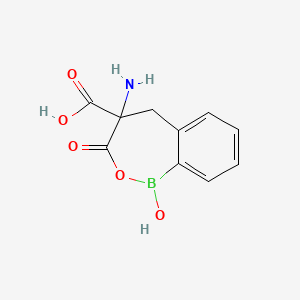

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
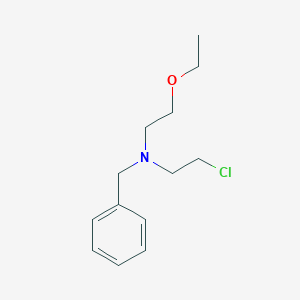

![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
